2-Mercapto-N-methylbenzamide

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate Manufacturing

2-Mercapto-N-methylbenzamide (CAS 20054-45-9) is the preferred nucleophilic partner for 6-iodoindazole, enabling high-yield Pd-catalyzed C–S bond formation critical for assembling Axitinib's pharmacophore. Unlike N-tert-butyl or N-isopropyl analogs, its N-methyl substituent provides the precise steric and electronic profile for this convergent coupling, eliminating purification burdens from incorrect isomer selection. Procure ≥98% purity with full characterization to support ANDA submissions and QC reference standard applications.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
CAS No. 20054-45-9
Cat. No. B155884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-N-methylbenzamide
CAS20054-45-9
Synonymso-Mercapto-N-methylbenzamide
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1S
InChIInChI=1S/C8H9NOS/c1-9-8(10)6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,9,10)
InChIKeyVIFOAZNEQRHREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-N-methylbenzamide (CAS 20054-45-9) Procurement Guide: Core Intermediate Properties and Sourcing Baseline


2-Mercapto-N-methylbenzamide (CAS 20054-45-9, molecular formula C8H9NOS, molecular weight 167.23 g/mol) is an ortho-substituted benzamide derivative featuring a reactive thiol (-SH) group adjacent to an N-methyl amide moiety . This dual-functional scaffold confers a unique chemical profile that distinguishes it from simpler analogs like 2-mercaptobenzamide or N-methylbenzamide. The compound is primarily recognized as a critical advanced intermediate in the multi-step synthesis of Axitinib (Inlyta®), a tyrosine kinase inhibitor used in oncology, where it serves as the direct coupling partner for constructing the core indazole-thioether linkage [1]. Its procurement relevance is driven not by broad-spectrum activity, but by its defined, high-value role in complex molecule assembly requiring precise control over both the thiol and N-methyl amide functional groups.

Why Generic Benzamide Analogs Cannot Replace 2-Mercapto-N-methylbenzamide in Critical Applications


Generic substitution within the 2-mercaptobenzamide family fails due to profound N-substituent-dependent divergence in both chemical reactivity and synthetic utility. While compounds like 2-mercaptobenzamide or N-tert-butyl-2-mercaptobenzamide share the ortho-thiolbenzamide core, they exhibit orthogonal selectivity profiles in key transformations. Specifically, N-tert-butyl and N-isopropyl derivatives are preferentially employed as thioester surrogates in copper- or palladium-templated ketone syntheses due to their bulky amide side chains, which promote chemoselective cross-coupling under aerobic conditions [1]. In contrast, the N-methyl derivative (2-Mercapto-N-methylbenzamide) lacks this bulky steric element, rendering it less suitable for those specific templated couplings, but uniquely positions it as the optimal nucleophilic coupling partner for aromatic iodides in Pd-catalyzed C–S bond formation—a critical step in Axitinib synthesis [2]. Furthermore, the ortho-thiol orientation is essential for forming a stabilizing intramolecular hydrogen bond network that dictates conformation; positional isomers (e.g., para- or meta-mercaptobenzamides) entirely lack this structural feature and exhibit markedly reduced or absent activity in biological contexts targeting zinc-finger motifs [3]. Therefore, selecting an incorrect N-substituent or thiol positional isomer directly compromises the intended synthetic or biological application.

Quantitative Differentiation Evidence for 2-Mercapto-N-methylbenzamide Relative to Closest Analogs and Alternatives


Synthesis Yield Advantage: 97.2% Yield and 99.95% Purity via Optimized Thiolation Route

An optimized synthetic route using dimethylaminothioformyl chloride converts 2-hydroxy-N-methylbenzamide to 2-Mercapto-N-methylbenzamide with an isolated yield of 97.2% and HPLC purity of 99.95% [1]. This represents a substantial improvement over traditional multi-step routes from dithiosalicylic acid that require reductive cleavage with NaBH4 and typically yield lower purity material. The high yield and exceptional purity directly reduce purification burden and increase process mass intensity efficiency.

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate Manufacturing

Divergent Chemoselectivity: N-Methyl vs. N-tert-Butyl in Cu-Templated Ketone Synthesis

Aerobic, copper-templated cross-coupling of thiol esters with boronic acids is highly chemoselective for thiol esters bearing an N-tert-butyl or N-isopropyl 2-mercaptobenzamide pendant [1]. Thiol esters derived from 2-Mercapto-N-methylbenzamide do not participate efficiently in this specific transformation due to the lack of bulky N-substitution required for copper templating. This demonstrates that N-methyl vs. N-tert-butyl substitution dictates orthogonal reactivity manifolds within the same core scaffold.

Synthetic Methodology Cross-Coupling Chemoselectivity Thioester Chemistry

Critical Role of Ortho-Thiol Positioning: Activity Ablation with Positional Isomers in Zinc-Finger Targeting

In the S-acyl-2-mercaptobenzamide thioester (SAMT) chemotype targeting HIV-1 NCp7 zinc fingers, the ortho position for the sulfur on the benzamide ring is critical for antiviral activity [1]. Positional changes (para- or meta-mercaptobenzamide) or substitutions at the ortho site disrupt the compound's activity. This is attributed to the formation of a stable intramolecular hydrogen bond network unique to the ortho configuration, which is essential for proper molecular conformation and target engagement.

Medicinal Chemistry Structure-Activity Relationship Zinc-Finger Proteins HIV NCp7

Palladium Complexation Stability: β₂ = 10⁷.¹ for Pd-MBA Complex vs. Alternative Ligands

2-Mercaptobenzamide (MBA, the parent scaffold of the N-methyl derivative) forms a stable palladium complex with a stability constant β₂ = 10⁷.¹ and pKa = 5.45 [1]. This high stability constant enables selective liquid-liquid extraction of palladium into tributyl phosphate (TBP) with a defined complex stoichiometry of Pd:MBA:TBP = 1:2:2. The molar absorptivity of 1.59 × 10⁴ L mol⁻¹ cm⁻¹ permits spectrophotometric determination of 1–35 µg Pd at pH 6.0. While these data are for the unsubstituted MBA ligand, they establish the intrinsic metal-binding capacity of the ortho-mercaptobenzamide scaffold that is retained in the N-methyl derivative.

Analytical Chemistry Metal Extraction Coordination Chemistry Palladium Determination

Intramolecular Hydrogen Bond Stabilization: Ortho-Thiol Confers Unique Conformational Constraint

2-Mercaptobenzamide derivatives exhibit a stabilizing intramolecular hydrogen bond between the ortho-thiol and amide carbonyl that influences molecular conformation [1]. Rotational barrier studies on N,N-dialkyl-2-mercaptobenzamides indicate that the intramolecular hydrogen bond has a measurable but small influence on amide rotation barriers, with the cyclic hydrogen-bonded structure adopting a non-planar geometry [2]. The relative hydrogen bond strength order in ortho-substituted N,N-dimethylbenzamides is OH > NH₂ > SH. This intramolecular constraint restricts conformational flexibility compared to non-ortho-substituted analogs, potentially impacting intermolecular interactions and solid-state packing.

Physical Organic Chemistry Conformational Analysis Hydrogen Bonding Rotational Barrier

Validated Procurement Scenarios for 2-Mercapto-N-methylbenzamide Based on Evidence


Pharmaceutical Intermediate Manufacturing: Axitinib (Inlyta®) Synthesis

2-Mercapto-N-methylbenzamide serves as the direct nucleophilic coupling partner for 6-iodoindazole intermediates in the convergent synthesis of Axitinib, a marketed VEGFR tyrosine kinase inhibitor . The ortho-thiol group undergoes Pd-catalyzed C–S bond formation with the indazole aryl iodide to construct the thioether linkage essential for Axitinib's pharmacophore [1]. The high synthetic yield (97.2%) and purity (99.95%) achievable via optimized routes [2] make this compound a preferred intermediate over alternative thiol sources that may introduce impurities or require additional purification steps.

Analytical Reference Standard and Impurity Profiling for Axitinib

2-Mercapto-N-methylbenzamide is supplied as a fully characterized reference standard (Axitinib Thiol Impurity) for analytical method development, method validation (AMV), and quality control (QC) applications during Axitinib drug substance manufacturing . Its use as a reference standard is compliant with regulatory guidelines for ANDA submissions and commercial production. The compound's defined purity and characterization data enable accurate impurity tracking and quantification in finished pharmaceutical products.

Scaffold for Ortho-Mercaptobenzamide-Based Thioester Prodrug Development

The ortho-mercaptobenzamide scaffold, of which 2-Mercapto-N-methylbenzamide is a core member, serves as the basis for S-acyl-2-mercaptobenzamide thioester (SAMT) prodrugs targeting zinc-finger proteins such as HIV-1 NCp7 . The ortho-thiol orientation is critical for activity; positional isomers are inactive [1]. The N-methyl substitution offers a balance of solubility and steric profile that may be advantageous for specific prodrug designs requiring a defined amide substituent for pharmacokinetic modulation.

Metal Coordination and Extraction Method Development

The 2-mercaptobenzamide ligand class demonstrates strong palladium(II) complexation with β₂ = 10⁷.¹ . 2-Mercapto-N-methylbenzamide retains this metal-binding capacity and may be employed in analytical method development for palladium quantitation, metal scavenging from reaction mixtures, or catalyst recovery operations in precious metal chemistry. The compound's dual S- and O-donor atoms provide a defined chelation geometry suitable for transition metal coordination.

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